molecular formula C9H17NO2 B1178940 SpaE protein CAS No. 148997-95-9

SpaE protein

Cat. No.: B1178940
CAS No.: 148997-95-9
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Description

The SpaE protein (sweet potato asparaginyl endopeptidase) is a cysteine protease isolated from Ipomoea batatas (sweet potato). It is encoded by the SPAE gene and plays a critical role in protein degradation during leaf senescence and seed development . Structurally, SpaE is synthesized as a pre-proprotein precursor (492 amino acids) and matures into a 325-residue protein (33–36 kDa) after cleavage of N- and C-terminal propeptides. Key features include:

  • Catalytic residues: His¹⁷³ and Cys²¹⁵, critical for enzymatic activity.
  • N-glycosylation site: Asn³³², essential for protein stability .

Functionally, SpaE exhibits asparaginyl endopeptidase activity, cleaving peptide bonds at the carboxyl side of asparagine residues. It shares enzymatic similarity with vacuolar processing enzymes (VPEs/legumains), which process seed storage proteins during germination . Transgenic studies in Arabidopsis demonstrate that SpaE overexpression leads to:

  • Abnormal seed and silique development.
  • Reduced germination rates.
  • Enhanced drought and salt stress tolerance .

Properties

CAS No.

148997-95-9

Molecular Formula

C9H17NO2

Synonyms

SpaE protein

Origin of Product

United States

Comparison with Similar Compounds

Plant Asparaginyl Endopeptidases (Legumains/VPEs)

SpaE belongs to the legumain family, which includes vacuolar processing enzymes (VPEs) . Key comparisons are summarized in Table 1.

Table 1: SpaE vs. Plant Legumains/VPEs

Feature SpaE (Sweet Potato) Vigna mungo VmPE-1 Arabidopsis γVPE
Substrate Specificity Asn-specific cleavage Asn-specific cleavage Asn-specific cleavage
Expression Senescent leaves Seed protein bodies Seed protein bodies
Role Nutrient recycling in senescence Storage protein processing Programmed cell death
Phylogenetic Clade Legumain/VPE Legumain/VPE Legumain/VPE
Transgenic Phenotype Reduced silique yield Not reported Embryo lethality
Catalytic Residues His¹⁷³, Cys²¹⁵ Conserved His/Cys Conserved His/Cys
Reference

Key Findings :

  • SpaE shares 61–68% amino acid identity with legumains from Vicia sativa, Phaseolus vulgaris, and Vigna mungo .
  • Unlike seed-specific VPEs (e.g., Arabidopsis γVPE), SpaE is senescence-associated and linked to nutrient remobilization rather than developmental protein processing .

Papain-Like Cysteine Proteases (e.g., SPCP2)

SpaE is distinct from papain-like proteases , such as sweet potato SPCP2.

Table 2: SpaE vs. Papain-Like Proteases

Feature SpaE (Sweet Potato) SPCP2 (Sweet Potato) Papain (Carica papaya)
Catalytic Mechanism Asn-specific endopeptidase Broad specificity (e.g., hydrophobic residues) Broad specificity (e.g., Phe, Leu)
Phylogenetic Clade Legumain/VPE Papain-like Papain-like
Localization Vacuole Vacuole/Cell wall Lysosome
Role Senescence, stress response Pathogen defense Protein digestion
Reference

Key Findings :

  • Papain-like proteases have broader substrate specificity, targeting hydrophobic residues (e.g., Phe, Leu), unlike SpaE’s strict Asn preference .

Bacterial SpaE Homologs

The name "SpaE" is also used for unrelated bacterial proteins, highlighting the need for contextual clarity:

Table 3: SpaE in Bacterial Systems

Organism Function Structural Features Reference
Lactobacillus rhamnosus GG Basal pilus subunit LPXTG motif, sortase-dependent
Bacillus subtilis Subtilin immunity protein Part of LanFEG transport system
Corynebacterium striatum Fimbrial adhesion protein Surface-anchored, pilin-like

Key Findings :

  • Bacterial SpaE proteins are structurally distinct from the sweet potato enzyme, functioning in adhesion (pili) or antibiotic resistance (subtilin transport) .

Functional and Structural Insights

Enzymatic Activity

  • SpaE : Cleaves globulin-type storage proteins prematurely in transgenic Arabidopsis, leading to developmental defects .
  • VPEs : Process proproteins during seed maturation without premature degradation .

Stress Response

Research Advancements

  • Crystal Structures : While Lactobacillus SpaE (PDB: 6JCH) has been resolved , the sweet potato enzyme’s structure remains uncharacterized.

Q & A

Q. Can SpaE structural motifs inform the design of synthetic adhesins in bioengineering?

  • Methodological Answer : Extract SpaE’s binding domain coordinates from PDB files and use RosettaDesign to engineer chimeric proteins. Test adhesion efficiency in microfluidic shear stress models and compare to wild-type SpaE using single-molecule force spectroscopy .

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